Cas no 301335-02-4 ((-)-Riboflavin)

(-)-Riboflavin structure
(-)-Riboflavin structure
Product Name:(-)-Riboflavin
N.o CAS:301335-02-4
MF:C17H20N4O6
MW:376.363903999329
CID:2026467
PubChem ID:1072
Update Time:2025-04-21

(-)-Riboflavin Propriedades químicas e físicas

Nomes e Identificadores

    • (-)-Riboflavin
    • 6,7-Dimethyl-9-(D-1'-ribityl)-isoalloxazin, Riboflavin
    • 7,8-dimethyl-10-D-ribitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • 7,8-dimethyl-10-pentitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • Beflavin
    • D-Lyxoflavin
    • lactoflavine
    • Lyxoflavin
    • PX083033
    • riboflavin
    • Riboflavin = Lactoflavin
    • Riboflavin, Vitamin B(2)
    • Riboflavin, Vitamin B2
    • Riboflavin-(UL)-14C
    • riboflavine
    • Riboflavine,INN
    • SJ000286086
    • vitamin B2
    • vitamine B2
    • Prestwick0_000634
    • SY012957
    • Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • D-Ribitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • AKOS016038568
    • NCGC00095174-01
    • L-Arabinitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • SPBio_002847
    • Lactoflavine, zinvit-g
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione
    • NSC18343
    • component of Endoglobin Forte (Salt/Mix)
    • NCGC00017291-02
    • VS-08673
    • Aqua-Flave
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol #
    • 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
    • HMS559H22
    • DTXSID70859128
    • CHEMBL511565
    • AUNGANRZJHBGPY-UHFFFAOYSA-N
    • AKOS025397214
    • Fiboflavin
    • Wasserstoff Riboflavin
    • HMS1569P10
    • Q 14
    • Prestwick2_000634
    • Isoalloxazine,8-dimethyl-10-D-ribityl-
    • CCG-51661
    • AC-11728
    • Benzo[g]pteridine-2,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • Oprea1_416960
    • WLN: T C666 BN DNVMV INJ B1YQYQYQ1Q L1 M1
    • Isoalloxazine,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • NCGC00095174-02
    • Hyflavin
    • SCHEMBL341564
    • Riboflavin(B2);7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • NCGC00017291-03
    • Oprea1_626642
    • NCGC00095174-05
    • NS00007684
    • NCGC00017291-05
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
    • AKOS000503133
    • NCGC00095174-03
    • Ovoflavin
    • SR-01000640951-1
    • L-Araboflavine
    • Prestwick1_000634
    • NSC33298
    • NCGC00017291-04
    • (?)-Riboflavin
    • Maybridge1_006336
    • NCGC00017291-06
    • Dermadram
    • 301335-02-4
    • 1-(3,4-Dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-1-deoxy-L-arabinitol
    • 1-deoxy-1-(2-hydroxy-7,8-dimethyl-4-oxobenzo[g]pteridin-10(4H)-yl)pentitol
    • 1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
    • Riboflavin (B2)
    • 33210-89-8
    • BBL028117
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
    • STL453483
    • STL455122
    • STK177323
    • 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl](2,4a,10a-(1)(3)C,1,3-(1)N)-2H,3H,4H,10H-benzo[g]pteridin-3-yl
    • Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)
    • Chave InChI: AUNGANRZJHBGPY-UHFFFAOYSA-N
    • SMILES: OC(C(C(CO)O)O)CN1C2C(C(NC(N=2)=O)=O)=NC2C=C(C)C(C)=CC1=2

Propriedades Computadas

  • Massa Exacta: 376.13828437g/mol
  • Massa monoisotópica: 376.13828437g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 680
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -1.5
  • Superfície polar topológica: 155Ų
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.